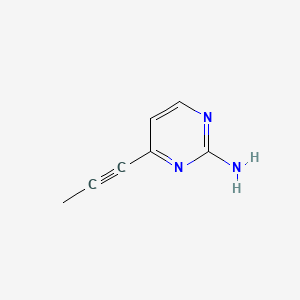

4-(Prop-1-yn-1-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Prop-1-yn-1-yl)pyrimidin-2-amine is an organic compound with the molecular formula C₇H₇N₃. It is a heterocyclic amine, characterized by a pyrimidine ring substituted with a propynyl group at the 4-position and an amino group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with propynylating agents. One common method is the alkylation of 2-aminopyrimidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(Prop-1-yn-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Addition Reactions: The triple bond in the propynyl group can undergo addition reactions with electrophiles.

Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.

Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids.

Cyclization: Catalysts like palladium or copper in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while addition reactions can lead to halogenated derivatives .

Aplicaciones Científicas De Investigación

4-(Prop-1-yn-1-yl)pyrimidin-2-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

Materials Science: The compound is used in the development of novel materials with specific electronic properties.

Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays

Mecanismo De Acción

The mechanism of action of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine: Lacks the propynyl group, making it less reactive in certain chemical reactions.

4-Ethynylpyrimidine: Similar structure but with an ethynyl group instead of a propynyl group, affecting its reactivity and applications.

4-(Prop-2-yn-1-yl)pyrimidine: Similar but with a different position of the propynyl group, leading to different chemical properties.

Uniqueness

4-(Prop-1-yn-1-yl)pyrimidin-2-amine is unique due to the presence of both an amino group and a propynyl group on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Actividad Biológica

4-(Prop-1-yn-1-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound, characterized by its unique propynyl substituent at the 4-position of the pyrimidine ring, exhibits properties that are conducive to various biological interactions. The compound's structure can be represented as follows:

This structure allows for interactions with multiple biological targets, making it a candidate for further investigation.

Research indicates that compounds within the pyrimidine class, including this compound, can exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Pyrimidines are known to inhibit specific enzymes, including kinases and phospholipases. For instance, structure–activity relationship studies have shown that modifications on the pyrimidine scaffold can enhance inhibitory potency against enzymes like NAPE-PLD, which is involved in lipid metabolism .

- Antiviral Activity : Some pyrimidine derivatives have demonstrated antiviral properties by preventing viral replication through interference with viral protein assembly . This mechanism could be relevant for this compound in the context of viral infections.

- Antimicrobial Effects : The compound may also possess antibacterial and antifungal activities. Studies on related pyrimidine derivatives have shown promising results against various pathogens, suggesting potential for similar efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies and Research Findings

Several studies have highlighted the potential of pyrimidine derivatives in therapeutic applications:

- Antiviral Studies : A study demonstrated that certain pyrimidine compounds inhibited the maturation of viral particles, suggesting a mechanism that could be exploited for antiviral drug development .

- Kinase Inhibition : Research on fused pyrimidines has shown promising results as kinase inhibitors, with some compounds achieving nanomolar IC50 values in biochemical assays against CDK2, indicating their potential in cancer therapy .

- Antimicrobial Activity : A comprehensive evaluation of monomeric alkaloids revealed that specific pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, further supporting their therapeutic potential .

Propiedades

IUPAC Name |

4-prop-1-ynylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBBFEHIMUSOGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=NC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676940 |

Source

|

| Record name | 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-48-1 |

Source

|

| Record name | 4-(Prop-1-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.